molecular formula C19H16BrNO2 B2779552 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide CAS No. 1351630-69-7

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

Cat. No.: B2779552
CAS No.: 1351630-69-7
M. Wt: 370.246
InChI Key: IOAAPGCEUVLQTQ-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that have a benzene ring attached to an amide functional group . They are important in the field of medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide functional group . The specific structure of “2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide” would include these features, along with a bromine atom attached to the benzene ring and a naphthalene ring attached to the amide nitrogen .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and an amine, and reduction to form benzylamines .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides can vary widely depending on their specific structure. Generally, they are solid at room temperature and have relatively high melting points .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of AB2 monomers for the development of "Willowlike" thermotropic dendrimers, including bromo and hydroxy substituted compounds, highlight advanced materials applications (Percec, V., Chu, P., & Kawasumi, M., 1994). This research contributes to the understanding of hyperbranched polymers and their potential uses in various technological applications.

  • Research on the high-temperature pyrolysis of brominated hydrocarbons, such as 2-bromophenol, investigates the formation of brominated dioxins and other hazardous byproducts, shedding light on environmental impacts and the need for safer disposal methods (Evans, C. S. & Dellinger, B., 2003).

Medicinal Chemistry

  • A series of substituted naphthalen-1-yl-acetic acid hydrazides were synthesized and evaluated for their antimicrobial properties, revealing insights into the structure-activity relationships and the importance of substituents for biological activity (Narang, R. et al., 2013).

  • The synthesis and reactivity of compounds like N-(1-Naphthyl)furan-2-carboxamide demonstrate the versatility of naphthyl-containing compounds in chemical synthesis, offering potential pathways for the development of new materials or pharmaceuticals (Aleksandrov, А. et al., 2017).

Fluorinated Compounds

  • The synthesis of mono- and difluoronaphthoic acids, incorporating aryl carboxamides, is significant for creating biologically active compounds. Such research outlines methods for introducing fluorine atoms into naphthoic acids, which could alter the physical, chemical, or biological properties of the resulting compounds (Tagat, J. R. et al., 2002).

Mechanism of Action

Target of Action

The primary targets of 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide are currently unknown. This compound is structurally similar to other benzamide derivatives, which have been shown to exhibit various biological activities . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Benzamide derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can lead to changes in the target’s conformation or activity, resulting in a biological response.

Biochemical Pathways

The biochemical pathways affected by this compound are not well-studied. Given the structural similarity to other benzamide derivatives, it’s possible that this compound could affect similar pathways. For example, some benzamide derivatives have been shown to have anti-tubercular activity, suggesting they may interfere with the biochemical pathways of Mycobacterium tuberculosis .

Safety and Hazards

The safety and hazards associated with benzamides can also vary depending on their specific structure. Some benzamides are used as drugs and are safe for human consumption under specific conditions, while others can be toxic .

Future Directions

The future directions for research on benzamides are likely to involve the development of new synthetic methods and the exploration of their biological activities. This could include the synthesis of new benzamide derivatives and the investigation of their potential as therapeutic agents .

Properties

IUPAC Name

2-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c20-17-11-4-3-9-16(17)19(23)21-12-18(22)15-10-5-7-13-6-1-2-8-14(13)15/h1-11,18,22H,12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAAPGCEUVLQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CC=C3Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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